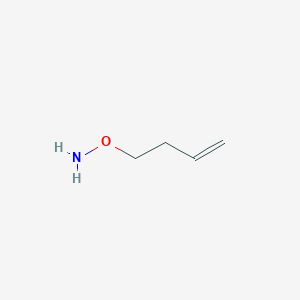

O-(but-3-en-1-yl)hydroxylamine

Description

Structure

3D Structure

Properties

CAS No. |

128080-06-8 |

|---|---|

Molecular Formula |

C4H9NO |

Molecular Weight |

87.12 g/mol |

IUPAC Name |

O-but-3-enylhydroxylamine |

InChI |

InChI=1S/C4H9NO/c1-2-3-4-6-5/h2H,1,3-5H2 |

InChI Key |

NFUCOPAOVWCNFH-UHFFFAOYSA-N |

SMILES |

C=CCCON |

Canonical SMILES |

C=CCCON |

Origin of Product |

United States |

Foundational & Exploratory

O-(but-3-en-1-yl)hydroxylamine CAS number and structure

CAS Number: 113211-41-9 (Hydrochloride salt) | 128080-06-8 (Free base)

Executive Summary

O-(but-3-en-1-yl)hydroxylamine is a bifunctional chemical probe widely utilized in chemical biology and bioconjugation. It features a hydroxylamine (

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and mechanistic applications in drug development and proteomic research.

Part 1: Chemical Identity & Physicochemical Properties[1]

The compound is most stable and commercially available as its hydrochloride salt. The free base is prone to oxidation and should be generated in situ or stored under inert atmosphere.

Table 1: Core Technical Specifications

| Property | Specification |

| IUPAC Name | O-(but-3-en-1-yl)hydroxylamine hydrochloride |

| Common Synonyms | 4-Aminooxy-1-butene HCl; O-3-Butenylhydroxylamine |

| CAS Number (HCl) | 113211-41-9 |

| CAS Number (Free Base) | 128080-06-8 |

| Molecular Formula | |

| Molecular Weight | 123.58 g/mol (HCl salt); 87.12 g/mol (Free base) |

| SMILES | C=CCCON.Cl |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in |

| Storage Conditions | -20°C, under nitrogen/argon; protect from moisture |

Part 2: Synthesis & Production Protocols

While direct alkylation of hydroxylamine is possible, it often leads to O,N-dialkylation mixtures. The Gabriel Synthesis approach (via N-hydroxyphthalimide) is the industry standard for high-purity production, ensuring exclusive O-alkylation.

Protocol: Phthalimide-Mediated Synthesis

Objective: Synthesis of O-(but-3-en-1-yl)hydroxylamine hydrochloride on a 10 mmol scale.

Phase 1: Nucleophilic Substitution (

)

-

Reagents: Dissolve N-hydroxyphthalimide (1.63 g, 10 mmol) and anhydrous potassium carbonate (

, 2.07 g, 15 mmol) in DMF (20 mL). -

Addition: Add 4-bromo-1-butene (1.52 mL, 15 mmol) dropwise at room temperature.

-

Reaction: Heat to 50°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting phthalimide spot (

) should disappear, replaced by the less polar product ( -

Workup: Dilute with water (100 mL) to precipitate the intermediate N-(but-3-enyloxy)phthalimide. Filter, wash with water, and dry under vacuum.

-

Checkpoint: Yield should be >85%.[1] Product is a white solid.

-

Phase 2: Hydrazinolysis (Deprotection)

-

Cleavage: Suspend the phthalimide intermediate (from Phase 1) in MeOH (30 mL). Add hydrazine monohydrate (1.2 eq) or methylhydrazine (1.1 eq) to minimize byproducts.

-

Digestion: Stir at room temperature for 1 hour. A heavy white precipitate (phthalhydrazide byproduct) will form.

-

Isolation: Filter off the precipitate. Acidify the filtrate immediately with 4M HCl in dioxane to pH 2–3.

-

Purification: Concentrate the filtrate to dryness. Recrystallize the residue from EtOH/

to obtain the pure hydrochloride salt.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the critical pathway and decision nodes for this synthesis.

Figure 1: Step-wise synthesis via the Gabriel amine method ensuring exclusive O-alkylation.

Part 3: Mechanism of Action & Reactivity

Oxime Ligation (Chemoselective Bioconjugation)

The primary utility of O-(but-3-en-1-yl)hydroxylamine lies in its ability to react with aldehydes and ketones to form thermodynamically stable oximes . Unlike imines, which hydrolyze easily, oximes are stable in physiological pH (pH 5–7.4), making them ideal for protein labeling.

-

Mechanism: The nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon.

-

Acid Catalysis: The reaction is most efficient at pH 4.5–5.0. Aniline is often used as a nucleophilic catalyst to accelerate the rate-determining dehydration step.

Secondary Functionalization (The Alkene Handle)

Once the hydroxylamine is tethered to a biomolecule (e.g., a glycoprotein), the terminal alkene remains available for:

-

Thiol-Ene Click: Radical-mediated addition of thiols (e.g., cysteine residues or thiol-drugs) across the double bond.

-

Olefin Metathesis: Cross-metathesis with other alkene-bearing payloads using Grubbs catalysts.

Reaction Pathway Diagram[7]

Figure 2: The dual-functional reactivity pathway: Oxime ligation followed by alkene derivatization.

Part 4: Applications in Chemical Biology

Metabolic Oligosaccharide Engineering (MOE)

Researchers use O-alkenyl hydroxylamines to probe glycosylation pathways. While azide/alkyne sugars are more common, the hydroxylamine handle offers an alternative orthogonal pair when reacting with ketone-tagged sugars (e.g., sialic acid derivatives).

Fragment-Based Drug Discovery (FBDD)

The compound serves as a "linker" in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or other bifunctional inhibitors. The 4-carbon chain provides optimal spacing to avoid steric clash between the two functional domains.

IDO1 Inhibition

Recent studies indicate that O-alkylhydroxylamines can act as mechanism-based inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy.[2] The hydroxylamine moiety coordinates with the heme iron, disrupting the catalytic cycle.

Part 5: Handling, Stability & Safety

Stability Profile

-

Hygroscopicity: The HCl salt is extremely hygroscopic. It must be weighed quickly and stored in a desiccator.

-

Free Base Instability: The free base oxidizes slowly in air. Always generate it immediately prior to use by neutralizing the salt with an equivalent of base (e.g.,

or Pyridine).

Safety Precautions

-

Toxicity: Hydroxylamines are potential mutagens and skin sensitizers. They can cause methemoglobinemia if absorbed or ingested.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Disposal: Quench excess hydroxylamine with acetone (forming the oxime) before disposal into organic waste streams.

References

-

Synthesis & Properties: Albrecht, S., Defoin, A., & Tarnus, C. (2006).[3][4] Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.

-

Oxime Ligation Mechanism: Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.

-

IDO1 Inhibition: Malachowski, W. P., et al. (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1.[2] ChemMedChem, 11(10), 1094-1105.

-

Chemical Identity: PubChem Compound Summary for CID 14074427, O-But-3-en-1-ylhydroxylamine.

Sources

- 1. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]

- 2. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

- 4. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

Definitive Technical Guide: O-Alkylhydroxylamines

Topic: Discovery and history of O-alkylhydroxylamines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Mechanistic Anomalies to Therapeutic Architectures

Introduction: The Alpha-Effect and Chemical Utility

O-Alkylhydroxylamines (

For the drug development professional, O-alkylhydroxylamines offer two distinct value propositions:

-

Bio-orthogonal Reactivity: They react with aldehydes and ketones under physiological conditions to form hydrolytically stable oxime ethers, a reaction critical for antibody-drug conjugates (ADCs) and protein engineering.

-

Pharmacological Pharmacophores: The N-O bond acts as a bioisostere and transition-state mimic in enzyme inhibitors, most notably targeting Indoleamine 2,3-dioxygenase-1 (IDO1) and Base Excision Repair (BER) pathways.

Historical Genesis and Evolution

The history of O-alkylhydroxylamines is a timeline of distinguishing structural isomers and harnessing their unique reactivity.

The Early Era (1865–1930)

-

1865 (The Progenitor): Wilhelm Clemens Lossen isolates hydroxylamine (

) as its hydrochloride salt. This established the fundamental N-O framework. -

Late 19th Century: Synthetic chemists struggled to selectively alkylate hydroxylamine. Direct alkylation often resulted in N-alkylation (nitrones/amines) rather than O-alkylation due to the higher nucleophilicity of the nitrogen atom in the unsubstituted parent.

-

1927 (The Structural Definition): Lauder W. Jones and Randolph T. Major published seminal work definitively characterizing substituted O-alkylhydroxylamines. They resolved the confusion between N- and O- isomers, establishing the physicochemical baselines that guide synthesis today.

The Mechanistic Era (1960s)

-

1960 (The Alpha-Effect): Jencks and Carriuolo coined the term "alpha-effect" after observing that O-nucleophiles (like hydroxamates and O-alkylhydroxylamines) reacted with esters orders of magnitude faster than basicity-matched amines. This theoretical grounding paved the way for their use in rapid bioconjugation.

The Therapeutic Era (2000s–Present)

-

Methoxyamine (TRC102): Development as a clinical-stage BER inhibitor to potentiate alkylating chemotherapies.

-

IDO1 Inhibitors: Discovery of O-benzylhydroxylamine as a potent inhibitor of IDO1, mimicking the heme-bound alkylperoxy transition state.[1]

Figure 1: Chronological evolution of O-alkylhydroxylamines from discovery to clinical application.

Mechanistic Principles: The Alpha-Effect

Understanding the alpha-effect is non-negotiable for designing experiments involving these compounds.

The Phenomenon

In

Theoretical Models

-

Ground State Destabilization: Electron-electron repulsion between the lone pairs on N and O raises the energy of the ground state (HOMO), reducing the activation energy required to reach the transition state.

-

Transition State Stabilization: Secondary orbital interactions between the O-lone pair and the antibonding orbitals of the electrophile stabilize the transition state.

Implication for Protocols: Reactions can often be performed at acidic pH (4–6), where the O-alkylhydroxylamine remains unprotonated and nucleophilic, while competing amino groups (e.g., Lysine residues on proteins) are protonated and inert.

Synthetic Methodologies

Synthesis has shifted from difficult alkylations to reliable deprotection strategies.

Classical Route: Oxime Alkylation

The most scalable industrial method involves the O-alkylation of a ketoxime (like acetone oxime), followed by acid hydrolysis.

-

Step 1:

-

Step 2:

-

Pros: Cheap reagents. Cons: Requires volatile ketone removal; harsh hydrolysis.

Laboratory Standard: The Gabriel-Mitsunobu Route

For synthesizing complex O-alkylhydroxylamines (e.g., drug linkers), the phthalimide route is preferred due to high fidelity and mild deprotection.

Figure 2: The Gabriel-Mitsunobu pathway for precise synthesis of O-alkylhydroxylamines.

Applications in Drug Discovery[2][3]

IDO1 Inhibition (Immuno-Oncology)

Indoleamine 2,3-dioxygenase-1 (IDO1) suppresses T-cell activity in tumors.

-

Mechanism: IDO1 catalyzes the oxidative cleavage of tryptophan. The reaction proceeds through an alkylperoxy transition state.

-

O-Alkyl Role: O-benzylhydroxylamine binds to the heme iron of IDO1.[1][2] The N-O bond acts as a stable mimic of the transient

intermediate, competitively inhibiting the enzyme with sub-micromolar potency.[1]

Base Excision Repair (BER) Inhibition

-

Compound: Methoxyamine (TRC102).

-

Mechanism: Chemotherapy (e.g., Temozolomide) damages DNA. The BER pathway repairs this via AP sites (apurinic/apyrimidinic sites).[3] Methoxyamine reacts covalently with the aldehyde of the AP site (via oxime formation), "capping" the damage and preventing repair. This forces the cell into apoptosis, potentiating the cytotoxicity of the primary drug.

Bioconjugation (Oxime Ligation)

Used to attach PEG, toxins, or fluorophores to antibodies.

-

Selectivity: Reacts exclusively with aldehydes/ketones (introduced via non-natural amino acids or glycan oxidation) in the presence of all natural amino acid side chains.

-

Stability: The resulting oxime ether (

) is stable in plasma, unlike hydrazones (

Experimental Protocols

Protocol A: Synthesis of O-Benzylhydroxylamine (Phthalimide Route)

A self-validating protocol for generating high-purity material.

Reagents:

-

Benzyl alcohol (1.0 eq)

-

N-Hydroxyphthalimide (1.1 eq)

-

Triphenylphosphine (

, 1.1 eq) -

Diisopropyl azodicarboxylate (DIAD, 1.1 eq)

-

Hydrazine monohydrate

-

Solvent: Dry THF

Procedure:

-

Coupling: Dissolve Benzyl alcohol, N-Hydroxyphthalimide, and

in dry THF under Argon. Cool to 0°C. -

Addition: Add DIAD dropwise over 30 mins. The solution will turn yellow/orange. Allow to warm to RT and stir for 4–12 hours.

-

Validation: Monitor TLC (Hexane/EtOAc 7:3). Disappearance of alcohol indicates completion.

-

-

Isolation: Concentrate in vacuo. Triturate the residue with cold methanol to precipitate the N-benzyloxyphthalimide intermediate. Filter and dry.[4]

-

Deprotection: Suspend the intermediate in ethanol. Add Hydrazine monohydrate (3.0 eq). Heat to reflux for 1 hour.

-

Observation: A heavy white precipitate (phthalhydrazide) will form.

-

-

Purification: Cool to RT. Filter off the white solid. Concentrate the filtrate. Dissolve residue in

, wash with 1M NaOH (to remove traces of phthalimide), then extract into 1M HCl. -

Final Salt: Lyophilize the acidic aqueous layer to obtain O-benzylhydroxylamine hydrochloride as a white solid.

Protocol B: Kinetic Analysis of Oxime Ligation

Standard assay to determine reactivity constants (

Reagents:

-

Substrate: 4-Nitrobenzaldehyde (100 µM)

-

Nucleophile: O-Alkylhydroxylamine (1–10 mM)

-

Buffer: 0.1M Phosphate/Citrate, pH 4.5

Procedure:

-

Prepare buffer solution at pH 4.5 (optimal for aniline-catalyzed or uncatalyzed ligation).

-

Dissolve 4-Nitrobenzaldehyde in DMSO (stock) and dilute into buffer.

-

Add O-Alkylhydroxylamine (in excess, pseudo-first-order conditions).

-

Detection: Monitor the decrease in absorbance of the aldehyde (approx. 265 nm) or the shift in spectrum using UV-Vis spectrophotometry over 60 minutes.

-

Calculation: Plot

vs. time to derive

Data Summary: Reactivity & Properties[7]

| Property | Hydroxylamine ( | O-Methylhydroxylamine ( | Methylamine ( |

| pKa (Conjugate Acid) | ~6.0 | 4.6 | 10.6 |

| Nucleophilicity (Alpha-Effect) | High | Very High | Moderate (basicity driven) |

| Oxime Stability (Hydrolysis) | Moderate | High (Stable) | N/A (Forms Imine - Unstable) |

| Major Application | Industrial Nylon Synth. | Drug Potentiator (BER) | General Synthesis |

References

-

Lossen, W. (1865).[5] Ueber das Hydroxylamin. Zeitschrift für Chemie, 8, 551. (Original isolation of hydroxylamine).[5]

-

Jones, L. W., & Major, R. T. (1927). Substituted O-Alkyl Hydroxylamines Chemically Related to Medicinally Valuable Amines. Journal of the American Chemical Society, 49(6), 1527–1540. Link

-

Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 82(7), 1778–1786. (Definition of the Alpha-Effect). Link

-

Malachowski, W. P., et al. (2016).[1] O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. European Journal of Medicinal Chemistry, 108, 564–576. Link

-

BenchChem. (2025).[6][7] O-Methylhydroxylamine: A Technical Guide for Researchers. (Technical specifications and handling). Link

Sources

- 1. O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN115490611A - A kind of synthetic method of methoxylamine hydrochloride - Google Patents [patents.google.com]

- 5. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]

Theoretical studies on the reactivity of O-(but-3-en-1-yl)hydroxylamine

An In-Depth Technical Guide to the Theoretical Investigation of O-(but-3-en-1-yl)hydroxylamine Reactivity

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: Charting Reactivity Through Computation

In the landscape of modern chemical research, O-(but-3-en-1-yl)hydroxylamine emerges as a molecule of significant interest. Its structure, featuring both a nucleophilic hydroxylamine moiety and a reactive alkene tethered by a flexible alkyl chain, presents a rich playground for exploring complex chemical transformations. The proximity of these functional groups suggests a high propensity for intramolecular reactions, potentially leading to the formation of novel heterocyclic scaffolds—a cornerstone of pharmaceutical and materials science.

This technical guide provides a comprehensive theoretical framework for investigating the reactivity of O-(but-3-en-1-yl)hydroxylamine. As direct experimental and computational studies on this specific molecule are not extensively documented, this work synthesizes insights from foundational principles of physical organic chemistry and theoretical studies on analogous systems. We will delve into the plausible reaction pathways this molecule can undertake and delineate the computational methodologies required to model them with high fidelity. This document is intended to serve as a roadmap for researchers, enabling them to design and interpret computational experiments that can predict and rationalize the chemical behavior of this versatile substrate.

Foundational Analysis: Molecular Structure and Electronic Properties

A rigorous theoretical investigation begins with a thorough understanding of the molecule's ground state properties. The conformational landscape of O-(but-3-en-1-yl)hydroxylamine is the primary determinant of its reactivity, as the spatial arrangement of the hydroxylamine and butenyl groups will dictate the feasibility of intramolecular reactions.

Conformational Search and Analysis

The initial step is to perform a comprehensive conformational search to identify all low-energy minima on the potential energy surface. This is critical as different conformers may be predisposed to different reaction pathways.

Experimental Protocol: Computational Conformational Analysis

-

Initial Structure Generation: Generate a starting 3D structure of O-(but-3-en-1-yl)hydroxylamine.

-

Force Field-Based Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This efficiently explores the vast conformational space.

-

Quantum Mechanical Optimization: Select the unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) from the force field search and perform geometry optimizations using a reliable density functional theory (DFT) method.

-

Recommended DFT Functional: B3LYP-D3(BJ) or ωB97X-D. The inclusion of dispersion corrections (e.g., D3(BJ)) is crucial for accurately modeling the non-covalent interactions that govern conformational preferences.

-

Recommended Basis Set: 6-31G(d,p) or a larger basis set like 6-311+G(d,p) for higher accuracy.

-

-

Vibrational Frequency Analysis: Perform a frequency calculation for each optimized conformer to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Boltzmann Population Analysis: Calculate the relative populations of the conformers at a given temperature using the calculated Gibbs free energies to identify the most stable and significantly populated conformers.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For O-(but-3-en-1-yl)hydroxylamine, the location of the HOMO will indicate the most likely site of oxidation or electron donation (likely the nitrogen or oxygen lone pairs), while the LUMO will indicate the most likely site of reduction or electron acceptance (likely the N-O σ* orbital)[1].

Plausible Reaction Pathways: A Theoretical Exploration

The bifunctional nature of O-(but-3-en-1-yl)hydroxylamine allows for several potential intramolecular reaction pathways. Here, we outline the most probable transformations and the computational strategies to investigate their mechanisms and kinetics.

Pathway A: Intramolecular Nitrone-Alkene [3+2] Cycloaddition

Hydroxylamines can be readily oxidized to nitrones, which are versatile 1,3-dipoles. An in-situ generated nitrone from O-(but-3-en-1-yl)hydroxylamine can undergo a subsequent intramolecular [3+2] cycloaddition with the tethered alkene to form a bicyclic isoxazolidine. Such cycloaddition reactions are powerful tools for the synthesis of five-membered rings[2][3].

Mechanism: This reaction proceeds in two stages:

-

Oxidation to Nitrone: The hydroxylamine is oxidized to the corresponding nitrone. This can be modeled by simulating the reaction with a suitable oxidant.

-

Intramolecular Cycloaddition: The nitrone then undergoes an intramolecular [3+2] cycloaddition.

Computational Protocol for Investigating the Cycloaddition Step:

-

Reactant and Product Optimization: Optimize the geometries of the open-chain nitrone (reactant) and the resulting bicyclic isoxazolidine (product).

-

Transition State (TS) Search: Locate the transition state for the cycloaddition. This can be done using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.

-

TS Verification: The located TS should have a single imaginary frequency corresponding to the formation of the new C-C and C-O bonds. An Intrinsic Reaction Coordinate (IRC) calculation should be performed to confirm that the TS connects the reactant and product.

-

Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactant. The reaction energy (ΔGr) is the difference in Gibbs free energy between the product and the reactant.

Caption: Workflow for theoretical reaction mechanism investigation.

Pathway B: Radical-Mediated Intramolecular Cyclization

Hydroxylamine derivatives can serve as precursors to nitrogen-centered radicals under photoredox or other radical initiation conditions[4]. A nitrogen-centered radical generated from O-(but-3-en-1-yl)hydroxylamine could undergo a 5-exo-trig cyclization onto the pendant alkene, forming a five-membered heterocyclic radical, which can then be further functionalized.

Mechanism:

-

Radical Formation: Homolytic cleavage of the N-H or O-H bond to form a nitrogen or oxygen-centered radical, or single-electron oxidation to form a radical cation. The specific radical formed will depend on the reaction conditions.

-

Intramolecular Cyclization: The radical adds to the double bond.

-

Propagation/Termination: The resulting carbon-centered radical can propagate a chain or be quenched.

Computational Protocol for Radical Reactions:

-

Open-Shell Calculations: Radical species require an unrestricted DFT formalism (e.g., UB3LYP).

-

Bond Dissociation Enthalpy (BDE) Calculation: To assess the ease of radical formation, the BDE of the N-H and O-H bonds should be calculated. Lower BDEs suggest more facile radical formation[5].

-

Modeling the Cyclization: The transition state for the radical addition to the alkene needs to be located and characterized using the same methods as for the cycloaddition, but with an unrestricted wavefunction. The stereoselectivity of the cyclization can also be assessed by comparing the activation barriers for the formation of different diastereomers.

Pathway C:[6][6]-Sigmatropic Rearrangement

Analogous to the Bartoli indole synthesis which involves the[6][6]-rearrangement of an N-aryl-O-vinylhydroxylamine intermediate, O-(but-3-en-1-yl)hydroxylamine, upon N-functionalization and tautomerization, could potentially undergo a[6][6]-sigmatropic rearrangement[7]. This would involve the cleavage of the weak N-O bond and the formation of a new C-C bond, leading to a rearranged product.

Mechanism:

-

N-Functionalization and Tautomerization: The hydroxylamine nitrogen would likely need to be functionalized (e.g., arylated) to facilitate the rearrangement. A tautomerization could then position the atoms for the sigmatropic shift.

-

[6][6]-Sigmatropic Rearrangement: A concerted pericyclic reaction involving a six-membered transition state.

Computational Protocol for Pericyclic Reactions:

-

Locating the Pericyclic TS: The transition state for a[6][6]-sigmatropic rearrangement is typically cyclic. Locating this TS and verifying it with an IRC calculation is key.

-

Analysis of TS Geometry: The geometry of the TS can reveal whether it is more chair-like or boat-like, which has stereochemical implications.

-

Activation Strain Model: This model can be used to dissect the activation energy into the strain energy required to distort the reactants into the TS geometry and the interaction energy between the distorted reactants. This provides deeper insight into the factors controlling the reaction barrier.

Caption: Plausible reactive pathways of O-(but-3-en-1-yl)hydroxylamine.

Quantitative Data Summary and Comparison

A primary goal of theoretical studies is to quantitatively compare the feasibility of different reaction pathways. This is achieved by comparing their activation barriers. The pathway with the lowest Gibbs free energy of activation will be the kinetically favored one.

| Pathway | Key Intermediate/Reactant | Computational Method | Predicted ΔG‡ (kcal/mol) (Hypothetical) |

| Intramolecular [3+2] Cycloaddition | Nitrone | B3LYP-D3/6-311+G(d,p) | 15 - 25 |

| Radical-Mediated 5-exo-trig Cyclization | Nitrogen-centered radical | UB3LYP/6-311+G(d,p) | 5 - 15 |

| [6][6]-Sigmatropic Rearrangement | N-Aryl hydroxylamine tautomer | M06-2X/6-311+G(d,p) | 20 - 35 |

Note: The energy values are hypothetical and serve to illustrate the type of data that would be generated. The choice of functional (e.g., M06-2X) can be tailored to the specific reaction type, as some functionals perform better for certain classes of reactions.

Conclusion and Outlook

The theoretical study of O-(but-3-en-1-yl)hydroxylamine offers a powerful lens through which to predict and understand its rich reactivity. By employing modern computational chemistry techniques, researchers can elucidate the mechanisms of plausible intramolecular reactions, including [3+2] cycloadditions, radical cyclizations, and sigmatropic rearrangements. The computational protocols outlined in this guide provide a robust framework for determining the kinetic and thermodynamic favorability of these pathways. The insights gained from such theoretical studies are invaluable for guiding synthetic efforts towards the selective formation of desired heterocyclic products, thereby accelerating the discovery of new chemical entities with potential applications in medicine and materials science. Future work should focus on validating these theoretical predictions through targeted experiments.

References

- Bielski, B. H., Arudi, R. L., Cabelli, D. E., & Bors, W. (1984). Reevaluation of the reactivity of hydroxylamine with O2-/HO2. Analytical Biochemistry, 142(1), 207-209.

- BenchChem. (2025). Theoretical Reactivity of O-(3-quinolyl)methylhydroxylamine: An In-depth Technical Guide. BenchChem.

- ResearchGate. (n.d.). Reactivities of Cyclonickellated Complexes with Hydroxylamines: Formation of Κ O -Hydroxylamine and Κ N -Imine Adducts and a Κ O ,Κ N -Aminoxide Derivative.

- Singh, R., et al. (2023). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society.

- ResearchGate. (n.d.). The kinetics and mechanism of hydroxylamine by iron(III).

- Bates, R. W., & Sa-Ei, K. (2002). O-Alkenyl Hydroxylamines: A New Concept for Cyclofunctionalization. Organic Letters, 4(23), 4225-4226.

- Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13667-13686.

- Sharma, R., et al. (2021). Hydroxyl Radical Reactivity with Cytosine and Thymine: A Computational Study. Journal of Physics: Conference Series, 1849, 012029.

- ResearchGate. (n.d.). Intramolecular Cyclizations of o-Substituted.

-

Sarpong, R., et al. (2020). O-Cyclopropyl Hydroxylamines as Precursors for[6][6]- Sigmatropic Rearrangements. Organic Letters.

- Rhyman, L., & Ramasami, P. (2014). Theoretical studies on cycloaddition reactions. BMC Proceedings, 8(Suppl 4), P56.

- ResearchGate. (n.d.). Theoretical Studies on Cycloaddition Reactions.

- Ma, S., et al. (2022).

- Deprèle, S., & Montchamp, J. L. (2002). O-alkenyl hydroxylamines: a new concept for cyclofunctionalization. Organic letters, 4(23), 4225–4228.

- Zardi, P., et al. (2019). Hydroxylamine Derivatives as Nitrogen-Radical Precursors in Visible-Light Photochemistry. Chemistry, 25(52), 12056-12065.

- ResearchGate. (n.d.). Synthesis of indole derivatives from the S 3 •− -mediated intramolecular cyclization of o -alkynylanilines.

- Pérez-Pérez, M. J., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 17260-17271.

- Royal Society of Chemistry. (n.d.). Computational methods for investigating organic radical species. Royal Society of Chemistry.

Sources

- 1. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxylamine Derivatives as Nitrogen-Radical Precursors in Visible-Light Photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Harnessing the Bifunctional Potential of O-(but-3-en-1-yl)hydroxylamine for Advanced Oxime Ligation Strategies

Introduction: Beyond Standard Bioconjugation with Oxime Ligation

Oxime ligation stands as a cornerstone of bioorthogonal chemistry, prized for its high chemoselectivity and the remarkable stability of the resultant oxime bond.[1] This reaction proceeds under mild, aqueous conditions, forming a covalent linkage between an aminooxy group and a carbonyl (aldehyde or ketone), making it an invaluable tool for creating complex bioconjugates, from antibody-drug conjugates to functionalized hydrogels.[1][2][3][4]

While traditional aminooxy reagents create a single, stable connection, the evolving demands of drug development and materials science call for more sophisticated molecular architectures. This guide focuses on O-(but-3-en-1-yl)hydroxylamine , a bifunctional reagent that elevates the utility of oxime ligation. The incorporation of a terminal butenyl (alkene) group provides a secondary, orthogonal chemical handle. This allows for a powerful two-step modification strategy: an initial, highly selective oxime ligation followed by a subsequent "click" reaction on the alkene moiety, enabling the construction of precisely defined, multifunctional molecular systems.

The Chemistry of Oxime Ligation: Mechanism and Catalysis

A deep understanding of the reaction mechanism is critical for optimizing experimental outcomes. The formation of an oxime is a two-step process involving nucleophilic addition followed by dehydration.

The Reaction Pathway

The reaction begins with the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon. This forms a transient, tetrahedral carbinolamine (or hemiaminal) intermediate.[5] The rate-limiting step is typically the subsequent acid-catalyzed dehydration of this intermediate, which eliminates a molecule of water to yield the stable C=N oxime double bond.[5]

Caption: Uncatalyzed mechanism of oxime ligation.

The Critical Role of pH and Nucleophilic Catalysts

The reaction rate is exquisitely sensitive to pH. An acidic environment (typically pH 4-5) is optimal because it provides the necessary protons to facilitate the dehydration of the intermediate.[5][6][7] However, at very low pH (<3), the aminooxy nucleophile becomes excessively protonated and non-reactive, slowing the initial attack.[5]

For many biological applications, maintaining a physiological pH (~7.4) is essential, but at this pH, the uncatalyzed reaction is often impractically slow.[5][6] This limitation is overcome by using nucleophilic catalysts, most commonly aniline and its derivatives like p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA).[6][8][9][10] These catalysts operate by first reacting with the carbonyl to form a protonated Schiff base (an iminium ion), which is significantly more electrophilic and reactive towards the aminooxy compound than the original carbonyl.[11] This catalytic cycle dramatically accelerates ligation rates at neutral or near-neutral pH.[8][9][12]

Caption: Catalytic cycle of aniline in oxime ligation.

Experimental Design: Parameters for Success

Optimizing an oxime ligation protocol requires careful consideration of several key parameters. The following table summarizes the typical ranges and provides expert recommendations for achieving high-yield, efficient conjugations.

| Parameter | Recommended Range | Rationale & Expert Insights |

| pH | 4.0 - 5.5 (uncatalyzed) 6.5 - 7.5 (catalyzed) | The optimal pH balances the need for acid catalysis for the dehydration step against the protonation of the hydroxylamine nucleophile.[5][6] For acid-sensitive substrates, catalysis at neutral pH is the superior strategy. |

| Hydroxylamine Equivalents | 1.2 - 5 eq. | A slight excess of the hydroxylamine reagent drives the reaction equilibrium towards the product. A large excess can complicate purification and is often unnecessary with efficient catalysis. |

| Reactant Concentration | 10 µM - 10 mM | Ligation kinetics are concentration-dependent.[8] For dilute biological samples, higher catalyst concentrations or longer reaction times may be necessary. |

| Catalyst | Aniline, p-Phenylenediamine (pPDA), m-Phenylenediamine (mPDA) | Aniline is the classic catalyst. However, pPDA and mPDA often show superior performance due to better solubility and efficiency, allowing for faster reactions at lower concentrations.[6][8][9][10] |

| Catalyst Concentration | 10 - 100 mM | Higher catalyst concentrations generally lead to faster reactions.[13] The upper limit is often dictated by the catalyst's aqueous solubility. mPDA's higher solubility makes it particularly effective.[9][10] |

| Solvent | Aqueous Buffer (Phosphate, Acetate) ± Organic Co-solvent | The reaction is highly compatible with aqueous systems. For poorly soluble substrates, adding up to 20-30% of a water-miscible organic co-solvent like DMF, DMSO, or Acetonitrile can improve outcomes.[8] |

| Temperature | 4°C - 37°C | Most ligations proceed efficiently at room temperature (20-25°C). Lower temperatures can be used to slow down competing degradation pathways, while slightly elevated temperatures can increase the reaction rate. |

| Reaction Time | 30 minutes - 24 hours | Highly dependent on all other parameters. Catalyzed reactions with µM reactants can often reach completion in a few hours.[8] Uncatalyzed reactions may require overnight incubation. |

Detailed Protocol: Ligation with O-(but-3-en-1-yl)hydroxylamine

This protocol provides a general workflow for conjugating an aldehyde- or ketone-modified biomolecule (e.g., a protein or peptide) with O-(but-3-en-1-yl)hydroxylamine in a catalyzed, near-neutral pH system.

Required Materials and Reagents

-

Carbonyl-Substrate: Protein, peptide, or small molecule bearing an aldehyde or ketone moiety.

-

Ligation Reagent: O-(but-3-en-1-yl)hydroxylamine (often supplied as the hydrochloride salt).

-

Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0.

-

Catalyst: Aniline or m-phenylenediamine (mPDA).

-

Catalyst Stock Solution: 500 mM aniline or mPDA in DMSO or DMF.

-

Quenching Solution (Optional): Acetone.

-

Purification System: RP-HPLC, SEC, or other appropriate chromatography system.

-

Analytical System: LC-MS to monitor reaction progress.

Step-by-Step Ligation Procedure

-

Substrate Preparation:

-

Dissolve the carbonyl-containing substrate in the Reaction Buffer to a final concentration of 100 µM.

-

Causality: Working in the intended reaction buffer from the start ensures pH stability and substrate solubility.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of O-(but-3-en-1-yl)hydroxylamine hydrochloride in ultrapure water.

-

Causality: Preparing a fresh stock solution ensures the reagent is not degraded. Using the hydrochloride salt is common and generally does not require pre-neutralization as the reaction buffer has sufficient capacity.

-

-

Initiating the Ligation:

-

To your 100 µM substrate solution, add the 10 mM hydroxylamine stock solution to achieve a final concentration of 500 µM (5 equivalents). Mix gently by pipetting.

-

Immediately add the 500 mM catalyst stock solution to achieve a final concentration of 50 mM. For example, add 10 µL of the catalyst stock per 100 µL of reaction volume.

-

Causality: Adding the catalyst last ensures that both reactive partners are present to benefit from the formation of the highly reactive Schiff base intermediate. The final DMSO/DMF concentration should be kept low (e.g., <10%) to avoid denaturing sensitive biomolecules.

-

-

Reaction Incubation and Monitoring:

-

Incubate the reaction mixture at room temperature (25°C) for 2-4 hours.

-

Monitor the reaction progress by taking small aliquots at time points (e.g., 0, 1, 2, and 4 hours) and analyzing them via LC-MS. Look for the disappearance of the starting material mass and the appearance of the expected product mass.

-

-

Reaction Quench and Purification:

-

Once the reaction has reached completion (or the desired endpoint), it can be optionally quenched by adding a 10-fold excess of acetone to consume any remaining hydroxylamine reagent.

-

Purify the resulting alkene-modified conjugate from the catalyst and excess reagents. For proteins and peptides, RP-HPLC is typically the method of choice.[1]

-

Causality: Purification is essential to remove the catalyst, which can be toxic in cellular applications, and to prepare a clean sample for subsequent downstream applications.

-

Application Workflow: Two-Step Orthogonal Modification

The true power of O-(but-3-en-1-yl)hydroxylamine lies in its ability to facilitate sequential modifications. The terminal alkene is inert to the oxime ligation chemistry but can be readily functionalized in a second, independent step using chemistries such as thiol-ene radical addition, tetrazine ligation, or olefin metathesis.

Caption: Two-step orthogonal conjugation workflow.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | Incorrect pH: Buffer was prepared incorrectly or substrate significantly altered the final pH. Degraded Reagents: Hydroxylamine or catalyst has degraded over time. Inactive Substrate: The carbonyl on the substrate is inaccessible or has been reduced. | Verify the final reaction pH with a calibrated pH meter. Prepare fresh stock solutions of the hydroxylamine and catalyst immediately before use. Confirm the presence and reactivity of the carbonyl group on your substrate using an alternative method if possible. |

| Slow Reaction Rate | Insufficient Catalysis: Catalyst concentration is too low, or the chosen catalyst is inefficient at the reaction pH. Low Reactant Concentration: The reaction is proceeding at very low (e.g., low µM) concentrations. | Increase catalyst concentration. Switch to a more efficient catalyst like mPDA or pPDA.[6][9] If possible, increase the concentration of the limiting reactant. Alternatively, allow the reaction to proceed for a longer duration (e.g., 12-24 hours). |

| Multiple Product Peaks or Side Reactions | Substrate Instability: The biomolecule is degrading under the reaction conditions. Oxidation of Catalyst: Phenylenediamine catalysts can be susceptible to oxidation. | Run a control experiment without the hydroxylamine to assess substrate stability in the buffered catalyst solution. Prepare catalyst solutions fresh and consider de-gassing buffers to minimize dissolved oxygen. |

References

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). Chemical Communications. Available at: [Link]

- Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine. (N/A). Google Patents.

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). National Center for Biotechnology Information (PMC). Available at: [Link]

-

Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2017). National Center for Biotechnology Information (PMC). Available at: [Link]

-

Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. (2023). National Center for Biotechnology Information (PMC). Available at: [Link]

-

Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. (2014). PubMed. Available at: [Link]

- Preparation of oxime. (N/A). Google Patents.

- Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. (N/A). Google Patents.

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (N/A). Organic Chemistry Portal. Available at: [Link]

-

A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. (2013). ACS Publications. Available at: [Link]

-

Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2014). ACS Publications. Available at: [Link]

-

The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016). RSC Publishing. Available at: [Link]

-

Formation of oximes and hydrazones. (N/A). Khan Academy. Available at: [Link]

-

Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (N/A). National Center for Biotechnology Information (PMC). Available at: [Link]

-

Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2014). ResearchGate. Available at: [Link]

-

Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2017). ACS Publications. Available at: [Link]

-

O-But-3-en-1-ylhydroxylamine. (N/A). PubChem. Available at: [Link]

-

Hydrolytic Stability of Hydrazones and Oximes. (2011). National Center for Biotechnology Information (PMC). Available at: [Link]

-

A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. (2013). ACS Publications. Available at: [Link]

-

Boronic acids facilitate rapid oxime condensations at neutral pH. (2015). RSC Publishing. Available at: [Link]

-

Assessment of the stability of the oxime linkage in WJ638. (N/A). ResearchGate. Available at: [Link]

-

Oxime. (N/A). Wikipedia. Available at: [Link]

-

Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2017). PubMed. Available at: [Link]

-

A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. (2013). ResearchGate. Available at: [Link]

-

Oxime conjugation in protein chemistry: From carbonyl incorporation to nucleophilic catalysis. (2018). ResearchGate. Available at: [Link]

-

Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. (2026). American Chemical Society. Available at: [Link]

Sources

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]

- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Bioorthogonal Protein Labeling via O-(but-3-en-1-yl)hydroxylamine

This Application Note and Protocol guide details the use of O-(but-3-en-1-yl)hydroxylamine in protein bioconjugation. This reagent is a bifunctional linker used to convert carbonyl-modified proteins into alkene-functionalized scaffolds, primarily for downstream Photo-Click Chemistry (Tetrazole-Alkene Cycloaddition) or Thiol-Ene ligation.

Executive Summary

O-(but-3-en-1-yl)hydroxylamine is a specialized bifunctional reagent designed to bridge the gap between carbonyl-reactive chemistry and alkene-based bioorthogonal ligations. It features a hydroxylamine headgroup (carbonyl-reactive) and a homoallyl (but-3-en-1-yl) tail (alkene-reactive).

Unlike bulky strained alkynes or cyclooctenes, the homoallyl group is sterically compact and chemically stable. This reagent is ideal for Two-Step Labeling workflows where a protein is first "primed" with a small, stable alkene handle via oxime ligation, and subsequently functionalized using Photo-Click Chemistry (with tetrazoles) or radical-mediated Thiol-Ene coupling.

Key Advantages[1]

-

Steric Minimalist: The linear aliphatic chain introduces minimal structural perturbation compared to bulky cyclooctynes (DBCO/BCN).

-

Enhanced Stability: The homoallyl ether linkage (

) is more resistant to hydrolysis than allyl analogs. -

Fluorogenic Potential: When coupled with tetrazole probes via Photo-Click chemistry, the reaction generates a pyrazoline product that is inherently fluorescent, eliminating background noise.

Scientific Mechanism & Workflow

The bioconjugation strategy relies on two orthogonal chemical transformations:[]

-

Oxime Ligation (Priming): The hydroxylamine group reacts chemoselectively with aldehydes or ketones on the protein (installed via metabolic engineering, enzymatic oxidation, or chemical modification) to form a stable oxime linkage.

-

Photo-Click Reaction (Labeling): The pendant terminal alkene reacts with a photo-activated tetrazole (nitrile imine dipole) to form a pyrazoline adduct.

Pathway Diagram

The following diagram illustrates the molecular workflow from a carbonyl-modified protein to a fluorescently labeled conjugate.

Caption: Workflow converting a carbonyl-protein to a fluorescent conjugate via oxime ligation and photo-click chemistry.

Experimental Protocols

Phase A: Preparation of Reagents

Reagent: O-(but-3-en-1-yl)hydroxylamine hydrochloride (MW approx. 123.58 g/mol ). Stock Solution: Prepare a 100 mM stock in dry DMSO or dH2O. Store at -20°C. Catalyst: Aniline (or p-phenylenediamine) is recommended to accelerate oxime ligation at neutral pH.

Phase B: Step 1 - Installation of Alkene Handle (Oxime Ligation)

This step acts as the "priming" reaction. The goal is to cap all carbonyl sites with the alkene linker.

-

Buffer Preparation: Prepare 100 mM Sodium Acetate buffer (pH 4.5) OR 100 mM Sodium Phosphate buffer (pH 6.5) containing 100 mM Aniline.

-

Note: Acidic pH (4.5) drives the reaction faster without catalyst.[2] Neutral pH (6.5-7.0) requires aniline catalysis for efficient kinetics.

-

-

Reaction Setup:

-

Dilute the Carbonyl-Protein to 20–50 µM in the reaction buffer.

-

Add O-(but-3-en-1-yl)hydroxylamine stock to a final concentration of 1–5 mM (50–100 molar equivalents).

-

Rationale: High excess of hydroxylamine drives the equilibrium toward oxime formation and prevents protein crosslinking (if the protein has multiple carbonyls).

-

-

Incubation: Incubate at 25°C for 4–16 hours (overnight is standard for maximum conversion).

-

Purification (Critical):

-

Remove excess hydroxylamine reagent via desalting column (e.g., PD-10, Zeba Spin) or dialysis against PBS (pH 7.4).

-

Validation: Unreacted hydroxylamine will compete in the next step or quench reactions; thorough removal is essential.

-

Phase C: Step 2 - Photo-Click Functionalization

This step utilizes the installed terminal alkene to react with a Tetrazole probe.

-

Probe Preparation: Prepare a 10 mM stock of a Diaryl Tetrazole fluorophore (e.g., Tetrazole-FITC or Tetrazole-TAMRA) in DMSO.

-

Reaction Setup:

-

Take the purified Protein-Alkene intermediate (from Phase B) in PBS.

-

Add Tetrazole probe to a final concentration of 50–200 µM (5–10 equivalents relative to protein).

-

-

Photo-Activation:

-

Place the sample in a quartz cuvette or clear microplate.

-

Irradiate with a handheld UV lamp (302 nm or 365 nm) for 2–5 minutes.

-

Safety: 365 nm is gentler on proteins; 302 nm is faster but may cause UV damage. Use 365 nm for sensitive enzymes.

-

-

Quenching & Analysis:

-

No chemical quench is needed; simply stop irradiation.

-

Analyze directly via SDS-PAGE (fluorescence imaging) or Mass Spectrometry.

-

Data Analysis & Validation

Quantitative Comparison of Methods

The following table contrasts the O-(but-3-en-1-yl)hydroxylamine workflow with alternative strategies.

| Feature | O-(but-3-en-1-yl)hydroxylamine (Photo-Click) | Strain-Promoted Azide-Alkyne (SPAAC) | Copper-Catalyzed Click (CuAAC) |

| Handle Size | Small (Linear Alkene) | Large (Cyclooctyne) | Small (Azide/Alkyne) |

| Reaction Rate ( | 10 - 100 | 0.1 - 1 | 10 - 100 |

| Biocompatibility | High (No metals, mild UV) | High (No catalyst) | Low (Cu toxicity) |

| Selectivity | Orthogonal to Azides/Alkynes | Orthogonal to Alkenes | Orthogonal to Alkenes |

| Fluorogenicity | Yes (Pyrazoline formation) | No (Usually requires wash) | No |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Labeling Efficiency | Incomplete Oxime Ligation (Step 1) | Increase hydroxylamine concentration (up to 10 mM) or add 100 mM aniline catalyst. |

| Protein Precipitation | Hydrophobic Tetrazole Probe | Add 5-10% glycerol or reduce probe concentration. Use sulfonated tetrazoles for solubility. |

| High Background | Non-specific binding of probe | Perform "Dark Control" (no UV). If signal persists, wash protein more thoroughly before imaging. |

| Protein Degradation | UV Damage | Switch from 302 nm to 365 nm source. Reduce irradiation time to 60 seconds. |

References

-

Song, W., Wang, Y., Qu, J., & Lin, Q. (2008). Selective functionalization of a genetically encoded alkene-containing protein via "photoclick chemistry" in bacteria. Journal of the American Chemical Society, 130(30), 9654-9655. Link

-

Wang, Y., Hu, Z., Cheng, D., Wooley, K. L., & Lin, Q. (2010). Polypeptide-based "photoclick" chemistry for peptide and protein labeling. Organic & Biomolecular Chemistry, 8(22), 5034-5037. Link

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. Link

-

Rashed, M. T., & Lin, Q. (2021). Genetically Encoded Photoclick Chemistry for Protein-Protein Interaction Studies. Accounts of Chemical Research, 54(2), 337-349. Link

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link

Sources

Application Note & Protocols: A Dual-Functionality Approach to Peptide Modification Using O-(but-3-en-1-yl)hydroxylamine

Introduction: Beyond Single-Mode Peptide Modification

The strategic modification of peptides is a cornerstone of modern chemical biology and drug development. Such modifications can enhance therapeutic properties, improve stability, or attach reporter molecules for diagnostic and research applications.[1] Among the arsenal of bioconjugation techniques, oxime ligation stands out for its exceptional chemoselectivity and the stability of the resultant bond. This reaction, proceeding between a hydroxylamine and a carbonyl group (aldehyde or ketone), operates under mild, aqueous conditions, making it ideal for complex biomolecules.[2]

This application note details the use of O-(but-3-en-1-yl)hydroxylamine , a bifunctional reagent designed for a sophisticated, two-stage peptide modification strategy. The core utility of this reagent lies in its dual-ended reactivity:

-

The Hydroxylamine Moiety: Enables robust and site-specific attachment to a peptide via oxime ligation.

-

The Butenyl Alkene Moiety: Serves as a versatile chemical "handle" for subsequent, orthogonal bio-conjugation reactions.

This dual-functionality empowers researchers to first conjugate the reagent to a peptide and then, in a separate step, attach a second molecule of interest to the installed alkene group. This approach provides a powerful platform for creating complex peptide conjugates, such as peptide-drug conjugates (PDCs), imaging agents, or hydrogels, with high precision and control.

Principle of the Method

The strategy unfolds in two distinct chemical stages, each leveraging a different functional group of the O-(but-3-en-1-yl)hydroxylamine reagent.

Stage 1: Chemoselective Oxime Ligation

The primary conjugation step is the formation of a stable oxime bond. The aminooxy group (-ONH2) of the reagent reacts with a peptide containing an aldehyde or ketone. This carbonyl functionality must be pre-installed on the peptide, typically by incorporating a keto-amino acid during solid-phase peptide synthesis (SPPS) or by post-synthetic modification of the N-terminus.[3]

The reaction is highly efficient in an acidic aqueous buffer (pH 4-5) and is often accelerated by an aniline-based catalyst.[4] The causality behind the acidic pH is the need to protonate the carbonyl oxygen, rendering the carbon more electrophilic and susceptible to nucleophilic attack by the hydroxylamine. The aniline catalyst facilitates the dehydration step of the reaction mechanism, speeding up the formation of the final C=N double bond.

Caption: Figure 2. Potential secondary modifications of the installed alkene handle.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol describes the modification of a peptide containing a single aldehyde or ketone functionality with O-(but-3-en-1-yl)hydroxylamine hydrochloride.

Materials:

-

Peptide with a carbonyl group (lyophilized powder)

-

O-(but-3-en-1-yl)hydroxylamine hydrochloride (CAS: 113211-41-9) [5]* Aniline (as catalyst)

-

Sodium Acetate Buffer (0.1 M)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and magnetic stirrer

Equipment:

-

Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mass Spectrometer (e.g., ESI-MS)

-

pH meter

-

Lyophilizer

Step-by-Step Methodology:

-

Peptide Preparation: Dissolve the carbonyl-containing peptide in the reaction buffer (e.g., 0.1 M Sodium Acetate, pH 4.5) to a final concentration of 1-5 mM. If solubility is an issue, a co-solvent such as acetonitrile or DMF can be added (up to 30% v/v).

-

Reagent Preparation: Prepare a stock solution of O-(but-3-en-1-yl)hydroxylamine HCl (e.g., 100 mM) in the same reaction buffer. This reagent is used in excess to drive the reaction to completion.

-

Catalyst Preparation: Prepare a stock solution of aniline (e.g., 200 mM) in a suitable organic solvent like DMF or directly in the reaction buffer if soluble.

-

Ligation Reaction:

-

To the stirring peptide solution, add O-(but-3-en-1-yl)hydroxylamine stock solution to achieve a final concentration of 10-50 equivalents relative to the peptide.

-

Add the aniline catalyst stock solution to a final concentration of 10-20 mM.

-

Confirm the final pH of the reaction mixture is between 4.0 and 5.0. Adjust with dilute HCl or NaOH if necessary.

-

Allow the reaction to proceed at room temperature for 2-16 hours. The causality for this extended time is to ensure complete conversion, especially for less reactive ketones.

-

-

Reaction Monitoring: Monitor the progress of the reaction by analytical RP-HPLC. Take small aliquots (e.g., 5 µL) from the reaction mixture at different time points (e.g., 1h, 4h, 16h), quench with 0.1% TFA, and analyze. The product peak should have a longer retention time than the starting peptide.

-

Purification: Once the reaction is complete (as determined by HPLC), purify the crude product using preparative RP-HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.

-

Characterization & Storage: Collect and pool the fractions containing the pure product. Confirm the identity of the modified peptide by mass spectrometry; the observed mass should correspond to the theoretical mass of the starting peptide plus 86.06 Da (mass of butenyl-oxyamine minus H2O). Lyophilize the pure product and store at -20°C or lower.

Quantitative Data Summary:

| Parameter | Recommended Range | Rationale |

| Peptide Concentration | 1-5 mM | Balances reaction rate and solubility. |

| Hydroxylamine Excess | 10-50 equivalents | Ensures the reaction proceeds to completion. |

| Aniline Catalyst | 10-20 mM | Accelerates the rate-limiting dehydration step. [4] |

| pH | 4.0 - 5.0 | Optimal for carbonyl activation without degrading the peptide. [4] |

| Temperature | 20-25 °C (Room Temp) | Sufficient for most ligations; avoids peptide degradation. |

| Reaction Time | 2-16 hours | Dependent on the reactivity of the carbonyl group. |

Workflow Visualization

The entire process, from the initial peptide to a dually functionalized conjugate, can be visualized as a sequential workflow.

Caption: Figure 3. A complete experimental workflow from initial ligation to final conjugate analysis.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Ligation Efficiency | 1. Incorrect pH. 2. Inactive catalyst or insufficient amount. 3. Steric hindrance around the carbonyl group. 4. Reagent degradation. | 1. Carefully check and adjust the pH to 4.0-5.0. 2. Use fresh aniline from a new bottle; increase concentration to 30-50 mM. 3. Increase reaction time to 24-48 hours and/or slightly increase temperature to 37°C. 4. Use fresh hydroxylamine reagent. |

| Multiple Product Peaks | 1. Peptide instability at acidic pH. 2. Side reactions with other peptide residues. 3. Formation of E/Z oxime isomers. | 1. Perform the reaction at 4°C over a longer period. 2. Oxime ligation is highly chemoselective; this is unlikely but check for unprotected, reactive side chains. 3. E/Z isomers may be separable by HPLC but often co-elute and are functionally identical. This is generally not a concern. |

| Poor Peptide Solubility | 1. Intrinsic hydrophobicity of the peptide. 2. Peptide aggregation in the reaction buffer. | 1. Add organic co-solvents like ACN, DMF, or DMSO (up to 50%). 2. Include denaturants like Guanidinium-HCl (2-4 M) if the peptide's structure is not critical for the reaction. |

References

- CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.

-

O-(3-Chloroallyl)hydroxylamine: A Comprehensive Overview . Metabolon. [Link]

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides . National Institutes of Health (NIH). [Link]

-

Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions . MDPI. [Link]

-

O-But-3-en-1-ylhydroxylamine . PubChem. [Link]

-

Bioconjugation with Strained Alkenes and Alkynes . ACS Publications. [Link]

-

Oxyamine-Based Ligation Strategies for Application in Glycobiology . ResearchGate. [Link]

-

Bioconjugation with Strained Alkenes and Alkynes | Request PDF . ResearchGate. [Link]

-

One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups . Royal Society of Chemistry. [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds . Organic Chemistry Portal. [Link]

-

Chemoselective Methionine Bioconjugation with Hydroxylamine Esters for Peptide/Protein Modifications . PubMed. [Link]

-

Employing chemical synthesis to study the structure and function of colibactin, a “dark matter” metabolite . National Institutes of Health (NIH). [Link]

-

Peptide Modifications . GenScript. [Link]

-

Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide . ACS Publications. [Link]

-

Bioconjugation with strained alkenes and alkynes . PubMed. [Link]

-

Bioorthogonal Peptide Macrocyclization using Oxime Ligation . University of Groningen. [Link]

-

Hydroxylamines and Oximes: Biological Properties and Potential Uses as Therapeutic Agents | Request PDF . ResearchGate. [Link]

-

Organic nomenclature in Chinese . Wikipedia. [Link]

- CN103304356A - Hydroxylamine synthesis method.

-

Click chemistry . Wikipedia. [Link]

-

N-Boc-O-tosylhydroxylamine | Request PDF . ResearchGate. [Link]

-

Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation . PubMed. [Link]

-

ligation methods for peptide and protein synthesis with applications to b-peptide assembli . University of Wisconsin-Madison. [Link]

-

Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks . ACS Publications. [Link]

-

Chemoselective Methionine Bioconjugation with Hydroxylamine Esters for Peptide/Protein Modifications . ACS Publications. [Link]

-

A Reagent for the Convenient, Solid Phase Synthesis of N-Terminal Peptide Hydroxylamines for Chemoselective Ligations . National Institutes of Health (NIH). [Link]

-

A Reagent for the Convenient, Solid-Phase Synthesis of N-Terminal Peptide Hydroxylamines for Chemoselective Ligations . ACS Publications. [Link]

Sources

Application Note: O-(but-3-en-1-yl)hydroxylamine as a Linker for Antibody-Drug Conjugates

[1]

Abstract

This application note details the utilization of O-(but-3-en-1-yl)hydroxylamine (CAS: 113211-41-9) as a heterobifunctional linker for the synthesis of site-specific Antibody-Drug Conjugates (ADCs).[1] Unlike random lysine or cysteine conjugation, which yields heterogeneous Drug-Antibody Ratios (DARs), this protocol leverages glycan remodeling and oxime ligation to achieve precise site-specificity at the Fc region of IgG antibodies.[1] We provide a comprehensive workflow for: (1) functionalizing cytotoxic payloads via the linker's terminal alkene, and (2) conjugating the resulting construct to periodate-oxidized antibodies.[1]

Introduction & Mechanism of Action

The Challenge of Homogeneity

First-generation ADCs often suffer from heterogeneity due to stochastic conjugation, leading to variable pharmacokinetics and therapeutic indices. Site-specific conjugation targeting the conserved N-glycans (N297) on the antibody Fc domain offers a solution, ensuring the antigen-binding region (Fab) remains unperturbed.[1]

The Linker: O-(but-3-en-1-yl)hydroxylamine

This molecule serves as a compact, bifunctional bridge:

-

Hydroxylamine (

): A super-nucleophile that reacts selectively with aldehydes (generated on the antibody) to form a stable oxime linkage.[1] -

Terminal Alkene (

): A versatile handle for attaching the cytotoxic payload (drug) via thiol-ene "click" chemistry or radical addition prior to antibody conjugation.[1]

Reaction Scheme

The process follows a "Convergent Synthesis" model:

-

Linker-Payload Synthesis: The drug (containing a thiol) is clicked to the linker's alkene tail.[1]

-

Antibody Activation: The antibody's Fc glycans are oxidized to generate aldehyde groups.[1]

-

Conjugation: The Linker-Payload is ligated to the Antibody-Aldehyde via oxime formation.[1][2]

Figure 1: Convergent synthesis workflow for Glycan-Directed ADCs using O-(but-3-en-1-yl)hydroxylamine.[1]

Experimental Protocol

Materials Required[1][3][4][5][6][7][8]

-

Linker: O-(but-3-en-1-yl)hydroxylamine hydrochloride (Biosynth NEA21141 or equivalent).[1][3]

-

Antibody: IgG1 monoclonal antibody (concentration > 5 mg/mL).[1]

-

Payload: Thiol-containing drug (e.g., DM1-SH, MMAE-Cys).[1]

-

Reagents: Sodium Periodate (

), Sodium Acetate, Glycerol, DMPA (Photoinitiator for thiol-ene), PBS.[1] -

Equipment: UV lamp (365 nm) for thiol-ene, centrifugal filters (Amicon Ultra 30kDa), HPLC-HIC column.[1]

Phase 1: Synthesis of Drug-Linker Construct

Note: This step attaches the drug to the alkene tail of the linker, leaving the hydroxylamine free for antibody conjugation.

-

Dissolution: Dissolve 1 equivalent (eq) of Thiol-Drug and 1.2 eq of O-(but-3-en-1-yl)hydroxylamine in dry DMF/DMSO.

-

Initiation: Add 0.1 eq of DMPA (2,2-Dimethoxy-2-phenylacetophenone).[1]

-

Reaction: Irradiate with UV light (365 nm) at room temperature for 30–60 minutes.

-

Purification: Purify the resulting Drug-Linker-NH2 via semi-prep HPLC to remove excess linker. Confirm identity by LC-MS.[1]

-

Target: Mass = Drug + Linker + H.[1]

-

Phase 2: Antibody Activation (Glycan Oxidation)

Note: This step generates aldehyde handles specifically on the Fc glycans.[1]

-

Buffer Exchange: Buffer exchange the antibody into Oxidation Buffer (100 mM Sodium Acetate, pH 5.5).[1] Avoid amine-containing buffers (Tris, Glycine) as they interfere with aldehydes.[1]

-

Oxidation: Add cold Sodium Periodate (

) solution to a final concentration of 10 mM. -

Incubation: Incubate on ice (4°C) for 30 minutes in the dark.

-

Quenching: Add Glycerol (10% v/v) and incubate for 5 minutes to quench unreacted periodate.

-

Purification: Immediately desalt using a Zeba Spin column or dialysis into Conjugation Buffer (100 mM Sodium Acetate, pH 4.5 – 5.5).

-

Critical: Aldehydes are unstable at high pH; keep pH < 6.[1]

-

Phase 3: Conjugation (Oxime Ligation)[1]

-

Mixing: Add the purified Drug-Linker-NH2 (from Phase 1) to the Oxidized Antibody.[1]

-

Incubation: Incubate at Room Temperature for 12–24 hours with gentle agitation.

-

Purification: Remove excess Drug-Linker using a centrifugal filter (30kDa MWCO) or Size Exclusion Chromatography (SEC).[1]

-

Final Formulation: Exchange into storage buffer (e.g., PBS, pH 7.4 + 5% Trehalose).

Quality Control & Characterization

Data Analysis Table

| Parameter | Method | Acceptance Criteria |

| Drug-Antibody Ratio (DAR) | HIC-HPLC or LC-MS | Target: ~2.0 (Fc glycans usually yield DAR 2) |

| Free Drug | RP-HPLC | < 1.0% |

| Aggregation | SEC-HPLC | < 5.0% High Molecular Weight species |

| Binding Affinity | ELISA / SPR |

Troubleshooting Guide

-

Low Conjugation Yield:

-

Precipitation:

References

-

Agarwal, P., & Bertozzi, C. R. (2015).[1] Site-Specific Antibody-Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry. Retrieved from [Link][1]

-

CD BioGlyco. (n.d.).[1] Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development. Retrieved from [Link]

-

Kameyama, A., et al. (2019).[1][6] A practical method of liberating O-linked glycans from glycoproteins using hydroxylamine and an organic superbase. Biochemical and Biophysical Research Communications.[1][6] Retrieved from [Link]

Sources

- 1. PubChemLite - O-(3-methylbut-3-en-1-yl)hydroxylamine (C5H11NO) [pubchemlite.lcsb.uni.lu]

- 2. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]

- 3. biosynth.com [biosynth.com]

- 5. WO2020184944A1 - Site-specific antibody conjugation and antibody-drug conjugate as specific example thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine - Google Patents [patents.google.com]

Application Note: O-(But-3-en-1-yl)hydroxylamine in Polymer Synthesis & Modification

Introduction: The Heterobifunctional Advantage

O-(But-3-en-1-yl)hydroxylamine (CAS: 128080-06-8) represents a specialized class of heterobifunctional linkers essential for orthogonal polymer modification. Unlike standard diamines or diols, this molecule possesses two chemically distinct reactive termini:

-

Oxyamine (Aminooxy) Group (

): Exhibits "super-nucleophilicity" toward carbonyls (aldehydes/ketones) due to the alpha-effect, forming hydrolytically stable oxime ethers. -

Terminal Alkene (

): A versatile handle for radical thiol-ene "click" chemistry, olefin metathesis, or copolymerization.

This duality allows for the precise bridging of incompatible synthetic worlds—coupling carbonyl-functionalized biomolecules (proteins, polysaccharides) with thiol-functionalized synthetic polymers (PEG, hydrogels)—without the need for protecting groups.

Key Chemical Properties

| Property | Value/Description | Relevance |

| Molecular Formula | Low molecular weight spacer (C4) minimizes steric hindrance. | |

| Physical State | Oil (Free base) / Solid (HCl Salt) | Recommendation: Use the HCl salt for storage stability to prevent oxidation and volatility. |

| pKa (Conjugate Acid) | ~4.5 - 5.0 | Significantly lower than alkyl amines (~10). Allows selective conjugation at acidic pH (4.0–5.0) where lysine |

| Oxime Stability | Oxime bonds are thermodynamically stable and kinetically inert compared to hydrazones. |

Strategic Workflows & Mechanisms

The utility of O-(but-3-en-1-yl)hydroxylamine relies on the sequential execution of its two reactive modes. The most robust pathway involves Oxime Ligation First , followed by Thiol-Ene Modification . This prevents the free oxyamine from interfering with radical propagation during thiol-ene coupling.

Mechanistic Pathway Diagram

Caption: Sequential functionalization strategy ensuring chemoselectivity. The oxime bond is formed first to "cap" the nucleophile, enabling the subsequent radical thiol-ene reaction.

Protocol 1: Synthesis of Alkene-Terminated Polymers (Oxime Ligation)

This protocol describes the modification of a ketone- or aldehyde-containing polymer (e.g., oxidized Hyaluronic Acid, PEG-benzaldehyde, or poly(ketone)) with O-(but-3-en-1-yl)hydroxylamine.

Reagents Required[1][2][3][4][5][6][7][8]

-

Polymer: Aldehyde/Ketone-functionalized polymer (1 eq. CHO/C=O).[1]

-

Linker: O-(but-3-en-1-yl)hydroxylamine Hydrochloride (1.5 – 2.0 eq. relative to carbonyls).[1]

-

Catalyst: Aniline or p-phenylenediamine (10–100 mM final concentration).

-

Buffer: 0.1 M Acetate Buffer (pH 4.5) or Phosphate Buffer (pH 6.0).

-

Purification: Dialysis tubing (MWCO appropriate for polymer) or PD-10 desalting columns.

Step-by-Step Methodology

-

Buffer Preparation: Prepare 0.1 M Acetate buffer adjusted to pH 4.5.

-

Why pH 4.5? This pH maximizes the rate of oxime formation (acid catalysis of the dehydration step) while ensuring the oxyamine remains nucleophilic. It also suppresses competing reactions from lysine residues in proteins.

-

-

Solubilization: Dissolve the polymer in the buffer to a concentration of 5–10 mg/mL.

-

Linker Addition: Add O-(but-3-en-1-yl)hydroxylamine HCl (1.5 equivalents per carbonyl group).

-

Catalysis: Add Aniline to a final concentration of 10 mM.

-

Incubation: Stir gently at room temperature for 4–16 hours.

-

Validation: Monitor reaction progress via UV-Vis (disappearance of aldehyde n->

* transition) or NMR (shift of aldehyde proton from ~10 ppm to oxime proton ~7-8 ppm).

-

-

Purification: Dialyze extensively against water or PBS to remove excess linker and aniline.

-

Storage: Lyophilize the product. The resulting polymer now displays pendant alkene groups connected via stable oxime ethers.

Protocol 2: Thiol-Ene "Click" Crosslinking (Hydrogel Formation)

Utilize the alkene-functionalized polymer from Protocol 1 to form hydrogels or conjugate thiol-drugs via radical thiol-ene chemistry.

Reagents Required[1][2][3][4][5][6][7][8]

-

Component A: Alkene-functionalized polymer (from Protocol 1).

-

Component B: Multi-arm Thiol (e.g., 4-arm PEG-SH, Dithiothreitol, or Thiolated Gelatin).

-

Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) or Irgacure 2959.

-

Light Source: UV (365 nm) or Visible Blue Light (405 nm) depending on initiator.

Step-by-Step Methodology

-

Stoichiometry Calculation: Calculate the molar ratio of Thiol (-SH) to Alkene (-C=C-).

-

Ideal Ratio: 1:1 for complete network formation.

-

Off-Stoichiometry: Use excess thiol if residual alkenes are undesirable (oxidation risk).

-

-

Solution Prep: Dissolve Component A and Component B in PBS (pH 7.4). Total polymer concentration should be 5–20% (w/v).

-

Initiator Addition: Add LAP to a final concentration of 0.05% (w/v).

-

Mixing: Vortex thoroughly to ensure homogeneity. Bubble with nitrogen for 1 minute to remove dissolved oxygen (oxygen inhibits radical propagation).

-

Curing: Expose the solution to 365 nm light (intensity ~10 mW/cm²) for 2–5 minutes.

-

Observation: Gelation should occur rapidly (< 1 minute).

-

-

Validation: Perform oscillatory rheology to determine Storage Modulus (

) and Loss Modulus (

Thiol-Ene Reaction Scheme[11]

Caption: Radical-mediated thiol-ene cycle. Note the anti-Markovnikov addition yielding a stable thioether linkage.

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Low Oxime Yield | pH too high (>6.0) or too low (<3.0). | Adjust buffer to pH 4.5. The reaction is slow at neutral pH without aniline. |